molecular formula C9H11FN2O4 B14115019 1-(2,3-Dideoxy-3-fluoropentofuranosyl)pyrimidine-2,4(1H,3H)-dione

1-(2,3-Dideoxy-3-fluoropentofuranosyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14115019
M. Wt: 230.19 g/mol
InChI Key: BKIUEHLYJFLWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dideoxy-3-fluoropentofuranosyl)pyrimidine-2,4(1H,3H)-dione is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs often have modifications that confer unique properties, making them useful in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dideoxy-3-fluoropentofuranosyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, including the protection of functional groups, selective fluorination, and coupling reactions. Common reagents used in these steps include fluorinating agents, protecting groups like silyl ethers, and coupling reagents such as phosphoramidites.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dideoxy-3-fluoropentofuranosyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

1-(2,3-Dideoxy-3-fluoropentofuranosyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dideoxy-3-fluoropentofuranosyl)pyrimidine-2,4(1H,3H)-dione involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. This can lead to the inhibition of DNA or RNA synthesis, making it useful in antiviral or anticancer therapies. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxycytidine (ddC): Another nucleoside analog used in antiviral therapy.

    2’,3’-Dideoxyinosine (ddI): Used in the treatment of HIV.

    Fluorouracil (5-FU): A pyrimidine analog used in cancer treatment.

Uniqueness

1-(2,3-Dideoxy-3-fluoropentofuranosyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific fluorination pattern and deoxy modifications, which confer distinct chemical and biological properties compared to other nucleoside analogs.

Properties

IUPAC Name

1-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIUEHLYJFLWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866032
Record name 1-(2,3-Dideoxy-3-fluoropentofuranosyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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